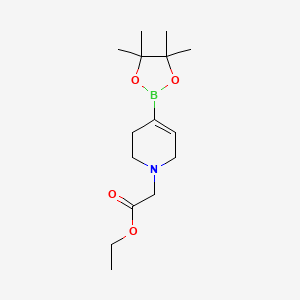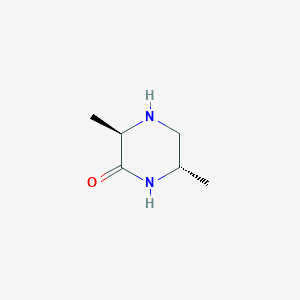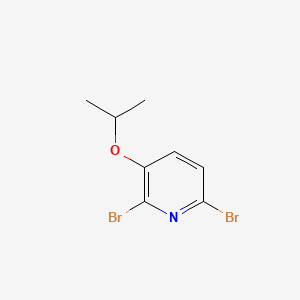![molecular formula C7H7N3O3 B14032863 6-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14032863.png)
6-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a heterocyclic compound that belongs to the class of pyrido[3,2-b][1,4]oxazines This compound is characterized by the presence of a nitro group at the 6th position and a dihydro-2H-pyrido[3,2-b][1,4]oxazine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine typically involves the Mannich reaction, which is a three-component condensation reaction of phenols, primary amines, and formaldehyde. Another common method involves the cyclization of ortho-aminomethylphenols with aldehydes or ketones in the presence of catalysts such as tin(IV) chloride (SnCl4) or methyltrichlorosilane (MeSiCl) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes .
Wirkmechanismus
The mechanism of action of 6-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- 6-Nitro-2-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 2,2-Dimethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
Uniqueness
6-Nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is unique due to its specific structural features, such as the dihydro-2H-pyrido[3,2-b][1,4]oxazine core and the nitro group at the 6th position.
Eigenschaften
Molekularformel |
C7H7N3O3 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
6-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine |
InChI |
InChI=1S/C7H7N3O3/c11-10(12)6-2-1-5-7(9-6)8-3-4-13-5/h1-2H,3-4H2,(H,8,9) |
InChI-Schlüssel |
JMNQMAKUUWJPOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(N1)N=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Aminohexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14032791.png)
![3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14032795.png)
![2-(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14032804.png)



![4,6-dichloropyrido[3,2-d]pyrimidine HCl](/img/structure/B14032812.png)



![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate hcl](/img/structure/B14032853.png)

![Ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B14032857.png)
